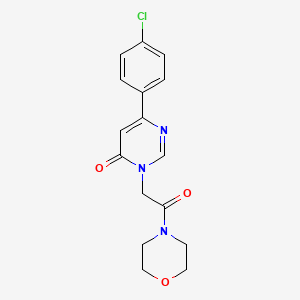

6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVQBROHSFKSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one typically involves the condensation of a chlorophenyl derivative with a pyrimidinone precursor. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Anticancer Activity

The compound has been identified as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of pyrimidine compounds can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, the structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance inhibitory potency against CDKs, making these compounds candidates for further development in cancer therapy .

Inhibition of NAPE-PLD

6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one has been explored as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in the metabolism of bioactive lipids, which play a role in various physiological processes including pain and inflammation. The inhibition of NAPE-PLD could provide therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For this compound, researchers have identified that:

- The presence of the morpholino group significantly enhances solubility and bioavailability.

- Substituents on the phenyl ring can modulate lipophilicity and potency against targeted enzymes .

Case Study 1: Antitumor Activity

In a study evaluating various pyrimidine derivatives, this compound exhibited significant antitumor activity in vitro against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research has indicated that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, treatment with the compound resulted in reduced neuronal death and improved cognitive function. This suggests a possible application in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in the biological activity of the compound. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Observations

Role of the 4-Chlorophenyl Group: The 4-chlorophenyl substituent at position 6 is a common feature in MCHR1 antagonists (e.g., target compound ) and appears critical for receptor affinity.

Impact of the Morpholino Substituent: The morpholino-2-oxoethyl group at position 3 in the target compound contrasts with pyrrolidinyl or piperidinyl groups in analogues (e.g., ). Morpholino derivatives often exhibit improved solubility and metabolic stability compared to bulkier amines, which may explain the target compound's efficacy .

Synthetic Feasibility: Yields for furopyrimidinones (e.g., 6f: 87%) exceed those of pyrimidinones with indole or benzyl groups (e.g., 1.4a: 32%) , highlighting the influence of ring structure on reaction efficiency.

Structural Modifications and Activity: Replacement of the thieno ring with a furo ring () reduces molecular weight but eliminates MCHR1 activity.

Biological Activity

6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidinone class, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a morpholino moiety, which contribute to its unique chemical properties and biological activities. The IUPAC name is 6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one, with a molecular formula of C16H16ClN3O3 and a molecular weight of 335.77 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |

| Molecular Formula | C16H16ClN3O3 |

| Molecular Weight | 335.77 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The compound has shown potential in inhibiting certain cancer cell lines by affecting pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the growth of A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism involves interference with cell cycle progression and induction of apoptosis through modulation of key signaling pathways.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays have shown that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound. Results indicated an IC50 value lower than that of doxorubicin in several cell lines, suggesting strong potential as an anticancer agent .

- Antimicrobial Evaluation : In a comparative study on monomeric alkaloids, this compound was found to have notable antibacterial activity, particularly when compared to other derivatives with similar structures. Its efficacy was attributed to the presence of electron-withdrawing groups that enhance its interaction with microbial targets .

Q & A

Q. What are the core structural features of 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one, and how do they influence its reactivity?

The compound features a pyrimidin-4(3H)-one core substituted with a 4-chlorophenyl group at position 6 and a 2-morpholino-2-oxoethyl chain at position 2. The chlorophenyl moiety enhances lipophilicity and potential π-π interactions, while the morpholino-oxoethyl group introduces hydrogen-bonding capability and conformational flexibility. These features are critical for interactions with biological targets like enzymes or receptors .

Q. What synthetic routes are commonly employed for this compound, and what are the critical reaction parameters?

Synthesis typically involves multi-step pathways:

- Step 1: Formation of the pyrimidinone core via cyclocondensation of chlorophenyl-substituted precursors with urea/thiourea derivatives.

- Step 2: Alkylation or nucleophilic substitution to introduce the morpholino-oxoethyl group.

Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–100°C), and catalysts like triethylamine for deprotonation .

Q. What analytical techniques are essential for confirming its structure and purity?

- NMR Spectroscopy: Assigns proton environments (e.g., chlorophenyl aromatic protons at δ 7.2–7.8 ppm) and morpholino methylene groups (δ 3.4–3.7 ppm).

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ ion at m/z 361.8).

- HPLC: Quantifies purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps .

- Catalyst Screening: Test Pd-based catalysts for Suzuki couplings (if applicable) or phase-transfer catalysts for heterogeneous reactions .

- By-Product Analysis: Use LC-MS to identify intermediates (e.g., dehalogenated by-products) and adjust stoichiometry or reaction time .

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity?

- Docking Studies: Compare binding affinities of the compound’s tautomers (e.g., pyrimidinone vs. pyrimidinol) to target proteins like kinases.

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to explain variability in IC50 values across assays .

Q. What strategies mitigate oxidative degradation during storage or biological assays?

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Substitution Patterns: Replace the 4-chlorophenyl group with fluorophenyl (to modulate electron-withdrawing effects) or introduce sulfonyl groups (to enhance solubility).

- Morpholino Modifications: Replace morpholine with piperazine to test impact on hydrogen-bonding networks .

Q. What experimental controls are critical when evaluating its enzymatic inhibition in vitro?

- Negative Controls: Use vehicle-only (DMSO) and reference inhibitors (e.g., staurosporine for kinases).

- Redox Interference Checks: Include catalase (to rule out H2O2-mediated false positives) in assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Q. How can batch-to-batch variability in biological activity be systematically investigated?

- Purity Correlation: Plot IC50 values against HPLC purity (e.g., batches <95% purity often show reduced activity).

- Crystallinity Analysis: Use XRD to assess polymorphic forms, as amorphous solids may exhibit altered bioavailability .

Methodological Framework

| Aspect | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Multi-step protocols | DoE (Design of Experiments) optimization |

| Characterization | NMR, MS | Synchrotron XRD for crystal packing |

| Biological Assays | Enzymatic IC50 determination | CRISPR-edited cell lines for target validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.